Methyl elaidate, also known as methyl trans-9-octadecenoate or trans-9-octadecenoic acid methyl ester, is a biochemical reagent []. It serves as a reference standard and control in various research areas related to lipids and fatty acids.
Methyl elaidate acts as a substrate for specific enzymes involved in fatty acid metabolism. By studying how enzymes interact with this compound, researchers gain insights into the mechanisms and regulation of these processes [].
For example, it can be used to investigate the activity of lipases, enzymes that break down fats, and phospholipase A2, an enzyme involved in inflammation [].
Due to its structural similarity to naturally occurring fatty acids, methyl elaidate can be used to model the effects of specific fatty acids on various biological systems. This information can be valuable in understanding the development and progression of lipid-related diseases such as atherosclerosis, diabetes, and obesity [].
Methyl elaidate may also find applications in other research areas, such as:
Methyl elaidate, also known as methyl trans-9-octadecenoate, is a fatty acid methyl ester with the molecular formula and a molecular weight of approximately 296.4879 g/mol. It is derived from elaidic acid, which is the trans isomer of oleic acid. Methyl elaidate is primarily found in various natural sources, including certain fungi and coniferous trees, such as Ganoderma carnosum and Abies spectabilis . The compound is characterized by its long hydrocarbon chain and a double bond in the trans configuration, which influences its physical and chemical properties.
Methyl elaidate can be synthesized through several methods:
Methyl elaidate finds applications in various fields:
Interaction studies involving methyl elaidate primarily focus on its behavior during oxidation processes and its interactions with other lipids. Research has shown that methyl elaidate can undergo photo-oxidation when exposed to light, leading to changes in its chemical structure and potential loss of functionality . Further studies are required to understand how it interacts with biological membranes and other lipid components in cellular systems.
Methyl elaidate shares structural similarities with several other fatty acid methyl esters. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Methyl Oleate | Cis Isomer | Commonly found in olive oil; has different melting point and stability compared to methyl elaidate. |
Methyl Stearate | Saturated Ester | More stable than methyl elaidate; does not contain a double bond. |
Methyl Linoleate | Polyunsaturated Ester | Contains two double bonds; exhibits different reactivity compared to the single double bond in methyl elaidate. |
Methyl Erucate | Unsaturated Ester | Similar chain length but differs in double bond position; impacts physical properties and reactivity. |
Methyl elaidate's unique trans configuration distinguishes it from these compounds, affecting its melting point, stability, and reactivity profile in various chemical and biological contexts .